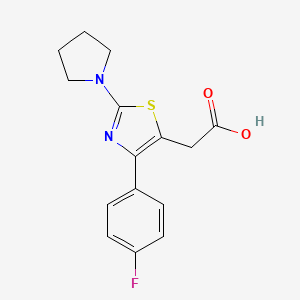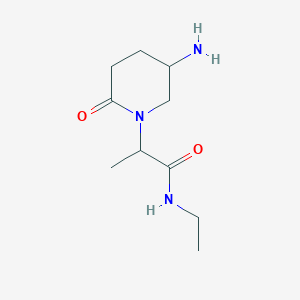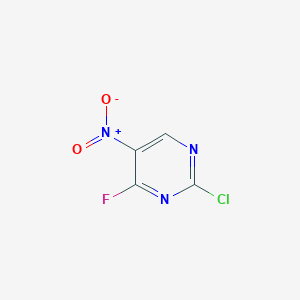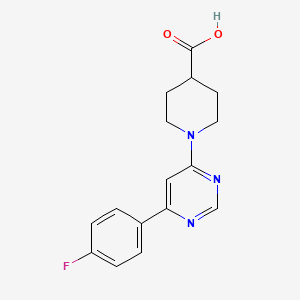
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a pyrimidine moiety and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(4-Fluorophenyl)pyrimidin-5-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound features a methoxy group instead of a fluorophenyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H16FN3O2 |
|---|---|
Peso molecular |
301.31 g/mol |
Nombre IUPAC |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-9-15(19-10-18-14)20-7-5-12(6-8-20)16(21)22/h1-4,9-10,12H,5-8H2,(H,21,22) |
Clave InChI |
JSFHKLYMCSBBAH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
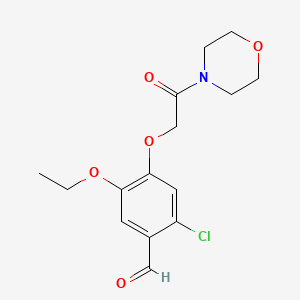
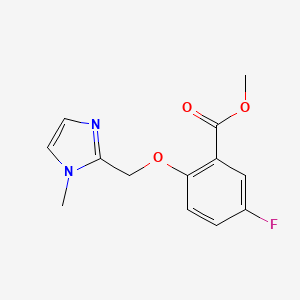
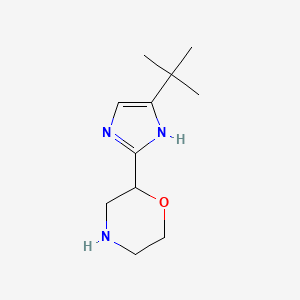

![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
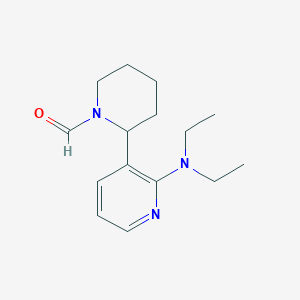
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)

